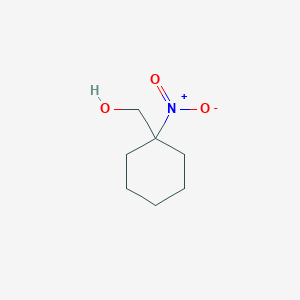

(1-Nitro-cyclohexyl)-methanol

Beschreibung

(1-Nitro-cyclohexyl)-methanol is a nitro-substituted cyclohexane derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. Its structure consists of a cyclohexane ring substituted with a nitro (-NO₂) group at the 1-position and a hydroxymethyl (-CH₂OH) group. The nitro group confers strong electron-withdrawing effects, which influence the compound’s polarity, stability, and reactivity. The hydroxyl group enables hydrogen bonding, affecting solubility and interaction with other molecules.

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

(1-nitrocyclohexyl)methanol |

InChI |

InChI=1S/C7H13NO3/c9-6-7(8(10)11)4-2-1-3-5-7/h9H,1-6H2 |

InChI-Schlüssel |

USOLRVZGBJWYTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(CO)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares (1-Nitro-cyclohexyl)-methanol with three structurally related cyclohexane derivatives:

*Assumed formula based on structural similarity to 1-(1-methylcyclohexyl)ethanol.

Key Observations:

Functional Groups: The nitro group in this compound distinguishes it from analogs bearing methyl or cyclohexenyl substituents. This group increases polarity and may enhance reactivity in electrophilic or nucleophilic reactions. All compounds share a hydroxyl group, enabling hydrogen bonding. However, the nitro group’s electron-withdrawing nature could reduce the hydroxyl’s acidity compared to methyl-substituted analogs .

Molecular Weight: this compound has the highest molecular weight (159.18 g/mol) due to the nitro group’s contribution. This contrasts with 1-(1-methylcyclohexyl)ethanol (142.24 g/mol) and 1-(1-cyclohexenyl)ethanol (126.20 g/mol) .

Ring Saturation: 1-(1-Cyclohexenyl)ethanol contains an unsaturated cyclohexene ring, which may increase reactivity in addition reactions compared to the fully saturated cyclohexane rings in other compounds .

Physicochemical and Reactivity Differences

Polarity and Solubility:

- However, steric hindrance from the cyclohexane ring may limit this effect.

- Methyl-substituted compounds like 1-(1-methylcyclohexyl)ethanol are likely more lipophilic due to the nonpolar methyl group, favoring solubility in organic solvents .

Thermal Stability:

- Nitro groups can decompose under high heat or shock, suggesting that this compound may have lower thermal stability compared to its methyl or cyclohexenyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.